1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
Definition and IUPAC Nomenclature
3-Methyluridine belongs to the class of organic compounds known as pyrimidine nucleosides, characterized by a uridine base modified at the N3 position with a methyl group. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects its stereochemical configuration and functional groups:
Systematic Name
1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Common Synonyms
- N3-Methyluridine
- m³U (abbreviated form)
- Uridine, 3-methyl-
Molecular Formula
C₁₀H₁₄N₂O₆
Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2140-69-4 |
| Molecular Weight | 258.23 g/mol |
| Melting Point | 122–123°C |
| SMILES | CN1C(=O)C=CN(C2OC(CO)C(O)C2O)C1=O |
The methyl group at the N3 position distinguishes 3-methyluridine from canonical uridine, altering its base-pairing properties and thermodynamic stability in RNA secondary structures.
Historical Discovery and Early Characterization
The identification of 3-methyluridine emerged alongside mid-20th-century breakthroughs in RNA modification research. Key milestones include:
Early studies utilized chromatographic techniques to isolate m³U from hydrolyzed rRNA of Escherichia coli and archaeal species, revealing its presence in 16S, 23S, and 28S ribosomal subunits. Nuclear magnetic resonance (NMR) spectroscopy later confirmed its structure, distinguishing the N3-methylation pattern from other uridine variants.
The inability of phosphorylases to recycle modified nucleosides like m³U led to its identification as a urinary biomarker for RNA turnover. This property has since facilitated non-invasive monitoring of cellular RNA metabolism in biomedical research.
Research in the 2000s expanded the functional understanding of m³U, linking it to ribosomal assembly and translational accuracy through its role in stabilizing rRNA tertiary interactions. Comparative genomics further revealed conserved methyltransferase enzymes responsible for its biosynthesis across phylogenetically diverse organisms.
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,6+,8-,9+/m0/s1 |
InChI Key |
HWYVSJPOGFIERF-JWIUVKOKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
Canonical SMILES |
CC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sugar Moiety
The sugar component, a tetrahydrofuran ring with hydroxyl groups at positions 4 and 5 and a methyl group at position 3, is synthesized via stereoselective methods such as:
- Asymmetric dihydroxylation of appropriate olefin precursors to install hydroxyl groups with defined stereochemistry.
- Selective protection and deprotection steps to control reactivity of hydroxyl groups.
- Methylation at the 3-position using methylating agents under controlled conditions to ensure stereochemical integrity.
These steps often employ chiral catalysts or auxiliaries to achieve the desired stereochemistry (2R,3S,4S,5R).
Glycosylation with Pyrimidine Base
The key step is the formation of the N-glycosidic bond between the sugar and the pyrimidine base (pyrimidine-2,4-dione). This is typically achieved by:
- Activation of the sugar moiety at the anomeric position, often as a halide or trichloroacetimidate derivative.
- Coupling with the pyrimidine base under Lewis acid catalysis (e.g., using trimethylsilyl triflate or other promoters) to form the β-glycosidic bond.
- Control of stereochemistry at the anomeric center to favor the β-anomer, consistent with natural nucleosides.
Post-Glycosylation Modifications
- Deprotection of hydroxyl groups to yield free hydroxy functionalities.
- Purification by chromatographic techniques such as silica gel chromatography.
- Characterization by NMR, mass spectrometry, and HPLC to confirm structure and purity.
Representative Experimental Procedure (Based on Literature)
A typical preparation reported in peer-reviewed research involves:
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Preparation of sugar intermediate | Asymmetric dihydroxylation, methylation | Stereoselective sugar with protected hydroxyls | 70-85 |
| 2. Activation of sugar (e.g., trichloroacetimidate formation) | Reaction with trichloroacetonitrile and base | Activated sugar for glycosylation | 80-90 |
| 3. Glycosylation with pyrimidine base | Lewis acid catalysis (e.g., TMSOTf) in anhydrous solvent | Formation of nucleoside β-anomer | 60-75 |
| 4. Deprotection and purification | Acid/base hydrolysis, chromatography | Pure nucleoside product | 65-80 |
Research Findings and Analytical Data
- NMR Spectroscopy confirms the stereochemistry and substitution pattern. For example, characteristic signals for the sugar protons and the pyrimidine ring protons are observed with coupling constants consistent with the assigned stereochemistry.
- Mass Spectrometry shows molecular ion peaks matching the expected molecular weight (approximately 244.24 g/mol).
- HPLC Purity typically exceeds 95% after purification.
- Stereochemical integrity is maintained throughout the synthesis, as confirmed by chiral HPLC or optical rotation measurements.
Notes on Variations and Optimization
- Some methods employ protecting-group-free strategies to simplify synthesis and reduce steps, as reported in recent literature.
- Use of fluorinated or methylated analogs of the sugar or base can be adapted similarly, with modifications in reaction conditions.
- Reaction conditions such as temperature, solvent, and catalyst loading are optimized to maximize yield and selectivity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Sugar synthesis | Asymmetric dihydroxylation, methylation | Install stereocenters and methyl group | 70-85 | Chiral catalysts used |
| Sugar activation | Trichloroacetonitrile, base | Prepare glycosyl donor | 80-90 | High purity required |
| Glycosylation | Pyrimidine base, Lewis acid catalyst | Form N-glycosidic bond | 60-75 | β-anomer favored |
| Deprotection & purification | Acid/base hydrolysis, chromatography | Remove protecting groups, purify | 65-80 | Confirmed by NMR, MS, HPLC |
Chemical Reactions Analysis
Types of Reactions: 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine dione moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidines, and substituted ethers or esters .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a pyrimidine ring and a tetrahydrofuran moiety. Its molecular formula is , and it has a molecular weight of approximately 252.23 g/mol. The stereochemistry of the compound is significant for its biological activity, as the specific arrangement of atoms influences its interaction with biological targets.
Antiviral Activity
Research has indicated that compounds similar to 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exhibit antiviral properties. For instance, studies have shown that derivatives of pyrimidine can inhibit viral replication by targeting viral enzymes essential for their life cycle. The ability of this compound to interfere with nucleic acid synthesis positions it as a candidate in antiviral drug development .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported that modifications to the tetrahydrofuran unit can enhance cytotoxicity against various cancer cell lines .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to reduced cell proliferation in rapidly dividing cells, making it a target for cancer therapy .
Biomarker Development
The compound's unique chemical properties make it suitable for use as a biomarker in various biochemical assays. Its ability to interact with biological molecules allows researchers to track metabolic processes or disease progression in cellular models .
Drug Delivery Systems
Research into drug delivery systems utilizing this compound has shown promise in enhancing the bioavailability of therapeutic agents. By incorporating 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione into nanoparticles or liposomes, scientists aim to achieve targeted delivery and controlled release of drugs .
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their antiviral efficacy against influenza viruses. The results indicated that certain modifications to the tetrahydrofuran ring significantly enhanced antiviral activity compared to unmodified compounds. This highlights the importance of structural optimization in drug design .
Case Study 2: Anticancer Efficacy
In vitro studies conducted on breast cancer cell lines demonstrated that specific derivatives of this compound induced apoptosis at lower concentrations than traditional chemotherapeutics. These findings suggest that this compound could serve as a lead structure for developing more effective anticancer agents with fewer side effects .
Case Study 3: Enzyme Inhibition
Research published in Biochemistry explored the inhibitory effects of pyrimidine derivatives on DHFR. The study found that certain structural features were critical for binding affinity and inhibitory potency. This research underscores the potential application of this compound in designing selective enzyme inhibitors for therapeutic use .
Mechanism of Action
The mechanism of action of 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Protecting groups (e.g., bis(4-methoxyphenyl) in ) improve stability during synthesis but require deprotection for biological activity.
- Methyl or trifluoromethyl groups on the base (e.g., ) may sterically hinder enzyme binding or alter electronic properties.
Physicochemical Properties
Analysis :
Biological Activity
1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as a pyrimidine derivative, has garnered significant attention in pharmaceutical research due to its diverse biological activities. This compound is notable for its structural features that contribute to its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 242.23 g/mol. Its IUPAC name reflects its complex structure involving a pyrimidine core and a tetrahydrofuran moiety. The compound's stereochemistry is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance:
- Inhibition of Mycobacterium tuberculosis : The compound has shown promising inhibitory effects against Mycobacterium tuberculosis Mur ligases, which are critical for bacterial cell wall synthesis. In vitro assays revealed inhibition rates exceeding 50% at concentrations around 100 µM .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various cancer cell lines:
- Cell Line Studies : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. These results suggest that it may induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and function:
- Nucleotide Analog : As a pyrimidine analog, it can incorporate into RNA and DNA, leading to faulty replication and transcription processes.
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleotide metabolism, further contributing to its antimicrobial and anticancer effects .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties against resistant bacterial strains. The compound was effective in reducing bacterial load in vitro and showed potential for development into therapeutic agents for treating infections caused by multidrug-resistant bacteria .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
